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Compound of Interest

Compound Name: rac α-Methadol-d3

Cat. No.: B570774 Get Quote

An In-depth Technical Guide on the Safety Profile of rac α-Methadol-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and

drug development professionals. rac α-Methadol-d3 and its parent compound, alphamethadol,

are potent synthetic opioids and are classified as controlled substances in many jurisdictions.

All handling and research must be conducted in strict accordance with local, national, and

international regulations.

Introduction
rac α-Methadol-d3 is the deuterated form of alphamethadol, a synthetic opioid analgesic.

Alphamethadol is an isomer of dimepheptanol and is comprised of two isomers: L-α-methadol

and D-α-methadol.[1][2] L-α-methadol is a significant active metabolite of the clinically used

opioid substitute, levacetylmethadol (LAAM).[2] Due to its pharmacological activity as a potent

opioid, rac α-Methadol-d3 and its parent compound are associated with a high potential for

abuse and are classified as Schedule I controlled substances in the United States.[1][3] This

classification indicates that there is no currently accepted medical use and a lack of accepted

safety for use, even under medical supervision.[3] In Australia, it is a Schedule 9 prohibited

substance.[1]

This guide provides a summary of the available safety and toxicological information for

alphamethadol, which is expected to be highly relevant for its deuterated analog, rac α-
Methadol-d3. The primary mechanism of action for alphamethadol is its agonist activity at the

µ-opioid receptor.[1][2]
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Quantitative Toxicological Data
Specific toxicological studies on rac α-Methadol-d3 are not readily available in the public

domain. The data presented below is for the parent compound, alphamethadol, and is derived

from predictive models.

Parameter Value Source

Rat Acute Toxicity (LD50) 3.0910 mol/kg (predicted) DrugBank

Ames Test Non-AMES toxic (predicted) DrugBank

Carcinogenicity Non-carcinogen (predicted) DrugBank

hERG Inhibition (predictor I) Weak inhibitor (predicted) DrugBank

hERG Inhibition (predictor II) Inhibitor (predicted) DrugBank

Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) for rac α-Methadol-d3 is not publicly available. The

following information is based on the known hazards of potent synthetic opioids and general

laboratory safety principles.

Potential Hazards:

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.

Respiratory Depression: As a µ-opioid agonist, it can cause severe and potentially fatal

respiratory depression.

Central Nervous System (CNS) Depression: May cause drowsiness, dizziness, and loss of

consciousness.

Abuse Potential: High potential for abuse and addiction.

Handling: Exercise extreme caution when handling. Use appropriate personal protective

equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid
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form should be done in a fume hood or other contained environment to avoid inhalation of

dust.

First Aid Measures:

Ingestion: If swallowed, seek immediate medical attention.

Inhalation: Move the person to fresh air and seek immediate medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and

water. Seek medical attention.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Mechanism of Action: µ-Opioid Receptor Signaling
Both isomers of alphamethadol are agonists at the µ-opioid receptor, a G-protein coupled

receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change,

leading to the activation of intracellular signaling pathways.

The primary signaling cascade involves the activation of inhibitory G-proteins (Gαi/o). This

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels.[4] The activated G-protein βγ subunits can also directly modulate ion channels,

leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and

the inhibition of voltage-gated calcium channels.[4] The combined effect of these actions is a

hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which

underlies the analgesic and other effects of opioids.

µ-Opioid Receptor Signaling Pathway

Experimental Protocols
Detailed experimental protocols for the safety assessment of rac α-Methadol-d3 are not

available. However, a general protocol for an in vitro opioid receptor binding assay, a key

experiment to determine the affinity of the compound for its target, is described below.

Opioid Receptor Binding Assay (General Protocol)
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Objective: To determine the binding affinity (Ki) of rac α-Methadol-d3 for the µ-opioid receptor.

Materials:

Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells).

Radiolabeled opioid ligand (e.g., [³H]DAMGO).

Test compound (rac α-Methadol-d3).

Naloxone (for non-specific binding determination).

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation vials and cocktail.

Liquid scintillation counter.

Glass fiber filters.

Filtration apparatus.

Methodology:

Preparation of Reagents: Prepare serial dilutions of rac α-Methadol-d3 in the incubation

buffer.

Incubation: In test tubes, combine the cell membranes, [³H]DAMGO (at a concentration near

its Kd), and either buffer (for total binding), varying concentrations of rac α-Methadol-d3 (for

displacement), or a high concentration of naloxone (for non-specific binding).

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient

time to reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration to generate a dose-response curve. Determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Opioid Receptor Binding Assay Workflow

Conclusion
rac α-Methadol-d3 is a deuterated synthetic opioid that acts as a potent agonist at the µ-opioid

receptor. Due to its pharmacological profile, it is considered a hazardous substance with a high

potential for abuse and is a controlled substance in many countries. While a specific Safety

Data Sheet and detailed toxicological studies for the deuterated compound are not publicly

available, the safety profile of the parent compound, alphamethadol, indicates a high degree of

acute toxicity and the potential for severe adverse effects, including respiratory depression. All

handling and research involving this compound must be performed with extreme caution and in

compliance with all applicable regulations. Further experimental studies are required to fully

characterize the safety and toxicological profile of rac α-Methadol-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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